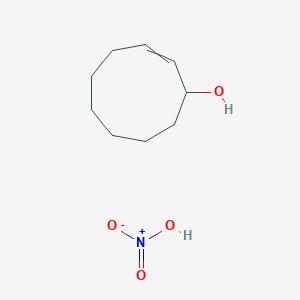
Pyridinium, 1-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-methyl-2-(1-methylethyl)- is a quaternary ammonium compound derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)- typically involves the alkylation of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) in the absence of a solvent . This reaction follows an SN2 mechanism, resulting in the formation of the quaternary pyridinium salt.
Industrial Production Methods
Industrial production of quaternary pyridinium salts often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps to ensure the desired product’s quality and yield. The choice of alkylating agents and reaction conditions can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
Pyridinium, 1-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or alkyl sulfates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridinium salts typically yields N-oxides, while reduction can regenerate the original pyridine compound.
科学的研究の応用
Pyridinium, 1-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
N-methylpyridinium: Another quaternary pyridinium salt with similar chemical properties.
N-ethylpyridinium: Similar structure but with an ethyl group instead of a methyl group.
N-propylpyridinium: Contains a propyl group, leading to different reactivity and applications.
Uniqueness
Pyridinium, 1-methyl-2-(1-methylethyl)- is unique due to its specific alkyl substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
59655-68-4 |
|---|---|
分子式 |
C9H14N+ |
分子量 |
136.21 g/mol |
IUPAC名 |
1-methyl-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-8(2)9-6-4-5-7-10(9)3/h4-8H,1-3H3/q+1 |
InChIキー |
FYKODJNNWRAIMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=[N+]1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
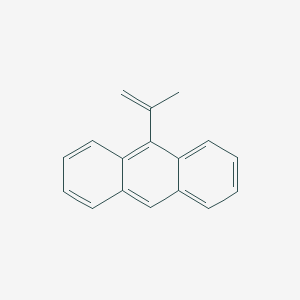
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
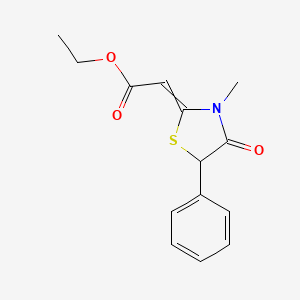

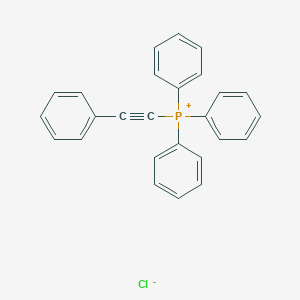
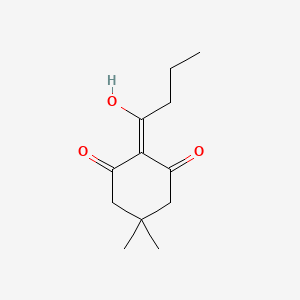
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)



